6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]
Overview
Description
6,8-Dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] typically involves multi-step organic reactions. One common method includes the bromination of precursor compounds, followed by cyclization to form the spiro linkage. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The cyclization step may involve the use of strong acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,8-dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] involves its interaction with specific molecular targets. The bromine atoms and the spiro structure contribute to its ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-5-methyl-5’H-spiro[chromene-2,6’-phenanthridine]
- 6,8-Dibromo-5’-ethyl-5’H-spiro[chromene-2,6’-phenanthridine]
- 6,8-Dibromo-5’-methyl-5’H-spiro[chromene-2,6’-quinoline]
Uniqueness
6,8-Dibromo-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] is unique due to its specific substitution pattern and spiro linkage, which confer distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6,8-dibromo-5'-methylspiro[chromene-2,6'-phenanthridine] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2NO/c1-25-20-9-5-3-7-17(20)16-6-2-4-8-18(16)22(25)11-10-14-12-15(23)13-19(24)21(14)26-22/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMYJTYANAGAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC(=C5)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385675 | |
Record name | ST50989727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-73-3 | |
Record name | ST50989727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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